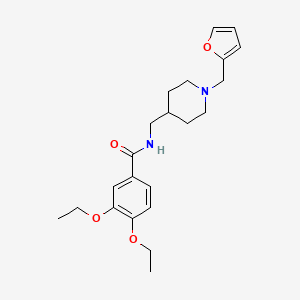

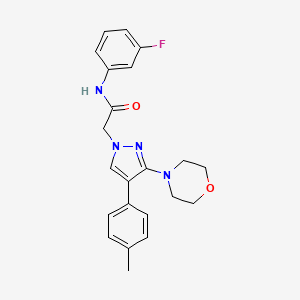

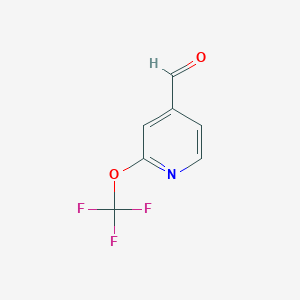

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" has been explored in the literature. For instance, the synthesis of a potent δ opioid receptor agonist with a similar piperidine structure is described in one study. The process involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide to form the labelled acid, which is then transformed into the amide . Although the compound is not directly synthesized in the study, the methodology could potentially be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

While the specific molecular structure analysis of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" is not provided, the literature does discuss the structure of related compounds. The presence of a piperidine ring and its substitution patterns are crucial for the biological activity of these molecules. The piperidine moiety, when incorporated into a benzamide structure, is known to interact with biological targets such as opioid receptors . The furan ring, another feature of the compound, is a common motif in various biologically active molecules and could contribute to the compound's overall activity profile.

Chemical Reactions Analysis

The literature provides insights into the types of chemical reactions that could be relevant to the compound . For example, the reaction of chlorosulfonyl isocyanate (CSI) with piperidine to yield N-piperidinosulfonyl carbamate derivatives is described . This reaction showcases the reactivity of piperidine derivatives and could be a step in the synthesis or modification of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide". The furan moiety could also undergo various reactions, such as Diels-Alder reactions, which are not covered in the provided papers but are well-known in the literature.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study by Sonda et al. (2003) synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, showing potential as serotonin 4 (5-HT4) receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in enhancing gastrointestinal motility. However, challenges with oral bioavailability due to poor intestinal absorption rates were noted, pointing to the need for further structural modifications to improve bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Analogue of Rhein with Improved Systemic Exposure

Owton et al. (1995) conducted a synthesis that led to 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, with improved systemic exposure in guinea pigs. This suggests the potential of structurally similar compounds for therapeutic applications in treating conditions such as osteoarthritis, showcasing the importance of structural analogues in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

δ-Opioid Agonist for Pain Management

Research by Nozaki et al. (2012) introduced novel δ-opioid agonists demonstrating significant analgesic effects in mouse models of chronic pain without inducing typical δ agonist-induced receptor internalization or locomotor activation. This underscores the potential of benzamide derivatives in developing new pain management therapies that minimize side effects associated with opioid use (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).

Antibacterial Activity of Benzamide Complexes

A study by Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity against various bacterial strains. Copper complexes exhibited enhanced activity compared to the free ligands and standard antibiotics, indicating the potential of benzamide derivatives in antibacterial applications (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVEHHPIAGGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)

![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)

![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)